PF CBP1
CAS No.:
Cat. No.: VC1556458
Molecular Formula: C29H36N4O3
Molecular Weight: 488.62
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H36N4O3 |
|---|---|
| Molecular Weight | 488.62 |
Introduction
Chemical Structure and Properties
PF CBP1, chemically named 5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole, represents a significant advancement in the development of selective bromodomain inhibitors. The compound is typically used in research settings as either the free base (CAS: 1962928-21-7) or its hydrochloride salt form (CAS: 2070014-93-4). The hydrochloride salt enhances solubility characteristics for experimental applications while maintaining the compound's selectivity profile .
Physical and Chemical Properties
The physical and chemical characteristics of PF CBP1 and its hydrochloride salt are summarized in the following table:
| Property | PF CBP1 | PF CBP1 Hydrochloride |
|---|---|---|
| Molecular Formula | C₂₉H₃₆N₄O₃ | C₂₉H₃₇ClN₄O₃ |
| Molecular Weight | 488.632 g/mol | 525.08 g/mol |
| Physical Appearance | White solid | White powder |
| Density | 1.2±0.1 g/cm³ | Not specified |
| Boiling Point | 673.5±55.0°C at 760 mmHg | Not specified |
| LogP | 5.46 | Not specified |
| Hydrogen Bond Donor Count | 0 | Not specified |
| Hydrogen Bond Acceptor Count | 6 | Not specified |
| Rotatable Bond Count | 10 | Not specified |
The compound typically exists as a solid at room temperature and demonstrates good stability under standard laboratory storage conditions. For research applications, PF CBP1 hydrochloride can be stored as a powder at -20°C for up to three years or at 4°C for approximately two years without significant degradation .
Solubility Profile
The solubility characteristics of PF CBP1 hydrochloride are crucial for experimental design and application:
| Solvent | Solubility |
|---|---|
| DMSO | 100 mg/mL (190.45 mM; may require ultrasonication) |
| Water | <0.1 mg/mL (effectively insoluble) |
| PBS | 100 mg/mL (requires ultrasonication) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥2.5 mg/mL (4.76 mM) |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥2.5 mg/mL (4.76 mM) |
| 10% DMSO + 90% corn oil | ≥2.5 mg/mL (4.76 mM) |
These solubility characteristics make PF CBP1 highly suitable for in vitro applications, while providing formulation options for potential in vivo experiments .
Mechanism of Action
PF CBP1 functions primarily as a selective inhibitor of bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones. This binding event represents a critical step in the epigenetic regulation of gene expression.
Target Specificity and Binding
PF CBP1 displays remarkable selectivity for the bromodomains of CREB binding protein (CBP) and its closely related paralog p300. The compound inhibits these targets with the following potency values:
| Target | Potency (IC₅₀) | Assay Method |
|---|---|---|
| CREBBP (CBP) Bromodomain | 125 nM | FRET |
| EP300 (p300) Bromodomain | 363 nM | FRET |
| CBP | 0.19 μM (Kd) | ITC |
| BRD4 | >20 μM (Kd) | ITC |
The compound demonstrates exceptional selectivity, exhibiting greater than 100-fold preference for CBP over BRD4 bromodomains and high selectivity over a panel of other bromodomain-containing proteins. This target selectivity makes PF CBP1 a valuable chemical probe for studying CBP/p300-specific functions .
Structural Basis for Selectivity
PF CBP1's selectivity profile stems from its structural features that enable specific interactions with the CBP bromodomain binding pocket. When assessed in a BROMOscan assay evaluating 19 different bromodomains, only CBP and EP300 were affected at concentrations below 1 μM, further confirming the compound's selectivity .
It's worth noting that a subsequent publication using a different biochemical assay format reported the selectivity versus BRD4 as being in the 10-fold range rather than 100-fold, indicating that researchers should be mindful of assay conditions when interpreting selectivity data .
Biological Activities
PF CBP1 demonstrates several important biological activities that have implications for both basic research and potential therapeutic applications.
Anti-inflammatory Effects
In primary macrophages, PF CBP1 regulates the expression of key inflammatory genes. The compound has been shown to reduce lipopolysaccharide (LPS)-induced expression of several pro-inflammatory cytokines in murine macrophages, including:
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)
-
Interferon-β (IFN-β)
-
Tumor necrosis factor (TNF)
These effects were typically observed at concentrations of 1 μM or higher, without displaying cytotoxicity, suggesting a specific mechanism of action rather than general cellular impairment .
Neurological Targets
A notable neurological target affected by PF CBP1 is the regulator of G-protein signaling 4 (RGS4), which is linked to Parkinson's disease. PF CBP1 has been shown to downregulate RGS4 expression in primary cortical neurons, suggesting potential applications in neurological disorder research .
These findings highlight the compound's utility in exploring the role of CBP/p300 bromodomains in both immune function and neurological processes, making it a valuable tool for investigating the epigenetic dimensions of these biological systems.
Research Applications
The high selectivity of PF CBP1 for CBP/p300 bromodomains has positioned it as a valuable chemical probe for exploring the biological functions of these epigenetic readers in various contexts.
Epigenetic Research
CBP and p300 are critical regulators of gene expression that function as both histone acetyltransferases and as readers of acetylated lysine marks via their bromodomains. PF CBP1 allows researchers to specifically disrupt the bromodomain function without affecting the acetyltransferase activity, enabling more precise investigation of bromodomain-specific roles in epigenetic regulation .
Neurological Disorder Research
The ability of PF CBP1 to downregulate RGS4 expression in cortical neurons makes it particularly relevant for research into neurological disorders, including:
-
Parkinson's disease
-
Epilepsy
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Other neurodegenerative conditions
This application builds on the growing understanding of epigenetic mechanisms in neurological disease pathogenesis and potential therapeutic strategies .
Inflammatory Response Modulation
PF CBP1's effects on inflammatory cytokine expression position it as a useful tool for investigating the role of CBP/p300 bromodomains in immune cell function. The compound has demonstrated the ability to attenuate LPS-induced inflammatory responses, making it relevant for research into inflammatory conditions and immunomodulatory approaches .
Experimental Considerations
Researchers working with PF CBP1 should consider several practical aspects to maximize experimental success and reliability.
| Form | Storage Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
The compound should be stored sealed and protected from moisture. For shipping purposes, PF CBP1 is stable at room temperature for short periods during ordinary transit and customs processing .
| Form | Available Sizes | Price Range (as of April 2025) |
|---|---|---|
| PF CBP1 Hydrochloride | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg | €70.20 - €627.75 |
| PF CBP1 (Free Base) | 10 mg to 1 g | Varies by supplier |
The compound is typically supplied as a high-purity (≥95%) research-grade reagent suitable for in vitro and preclinical research applications .
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